![molecular formula C12H16ClN3O B12223170 2-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12223170.png)
2-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a chemical compound that belongs to the class of phenol derivatives. It is characterized by the presence of a pyrazole ring substituted with dimethyl groups and an amino group, which is further linked to a phenol moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol typically involves the reaction of 2,4-dimethylpyrazole with formaldehyde and phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride may involve large-scale batch or continuous flow processes. The raw materials are mixed in precise stoichiometric ratios, and the reaction is conducted in reactors equipped with temperature and pressure control systems. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or alkylating agents can be used to introduce new substituents on the pyrazole ring.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol
- 2-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;acetate
- 2-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;phosphate
Uniqueness
2-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is unique due to its enhanced solubility in water, which makes it more versatile for various applications. Additionally, the presence of the hydrochloride salt form can influence its reactivity and interaction with biological targets, providing distinct advantages over other similar compounds.
Properties
Molecular Formula |
C12H16ClN3O |
|---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
2-[[(2,4-dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9-7-14-15(2)12(9)13-8-10-5-3-4-6-11(10)16;/h3-7,13,16H,8H2,1-2H3;1H |
InChI Key |
YZGHNSCBSKASKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC=CC=C2O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


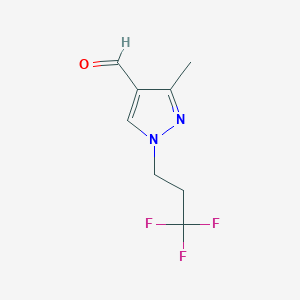
![2-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol](/img/structure/B12223099.png)
![2-[10-(3-Chloro-4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol](/img/structure/B12223103.png)
![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B12223106.png)
![2-{[1-(Thiolan-3-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B12223107.png)
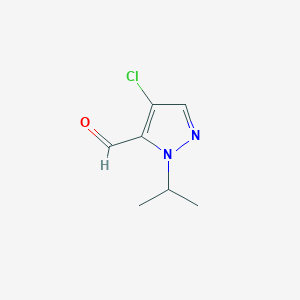
![4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B12223115.png)
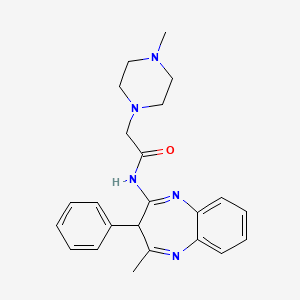
![2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B12223124.png)
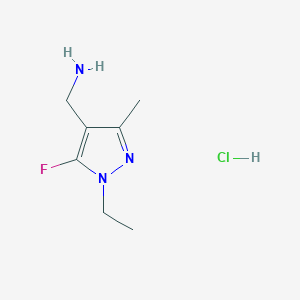
![5-Tert-butyl-3-(4-chlorophenyl)-7-hydrazinyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12223133.png)
![Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidi necarboxylate](/img/structure/B12223135.png)
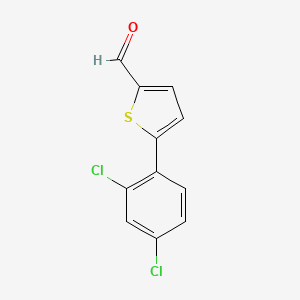
![ethyl{[(2{R},3{S})-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}amine](/img/structure/B12223178.png)
